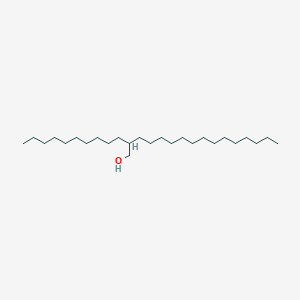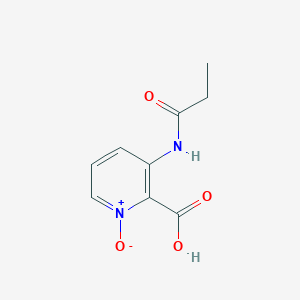
1-Oxo-3-propanamido-1lambda~5~-pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxy-3-(propanoylamino)pyridine 1-oxide is an organic compound with the molecular formula C9H10N2O4 It contains a pyridine ring substituted with a carboxylic acid group, a propanoylamino group, and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Propanoylamino Group: The propanoylamino group can be introduced by reacting the pyridine derivative with propanoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the N-Oxide Group: The N-oxide functional group can be introduced by treating the pyridine derivative with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Carboxy-3-(propanoylamino)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents such as zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc and acetic acid, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Carboxy-3-(propanoylamino)pyridine 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, while the carboxylic acid and propanoylamino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-Carboxy-3-(propanoylamino)pyridine 1-oxide can be compared with other similar compounds, such as:
2-Carboxypyridine: Lacks the propanoylamino and N-oxide groups, making it less versatile in terms of chemical reactivity and biological activity.
3-(Propanoylamino)pyridine: Lacks the carboxylic acid and N-oxide groups, which may limit its applications in certain fields.
Pyridine N-oxide: Lacks the carboxylic acid and propanoylamino groups, making it less suitable for applications requiring these functional groups.
The uniqueness of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications in scientific research.
Propiedades
Número CAS |
400723-02-6 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-oxido-3-(propanoylamino)pyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-7(12)10-6-4-3-5-11(15)8(6)9(13)14/h3-5H,2H2,1H3,(H,10,12)(H,13,14) |
Clave InChI |
BOKOAZIFCMXNBZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C([N+](=CC=C1)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


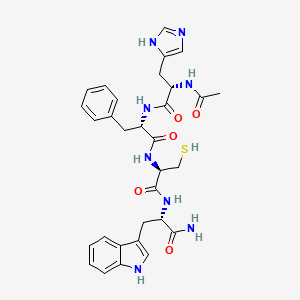
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
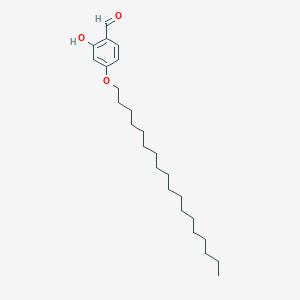
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

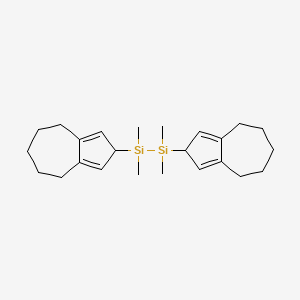

![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)
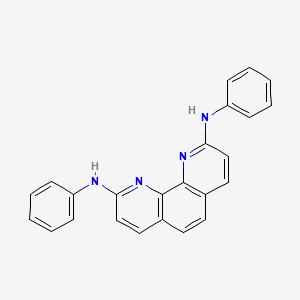

![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
